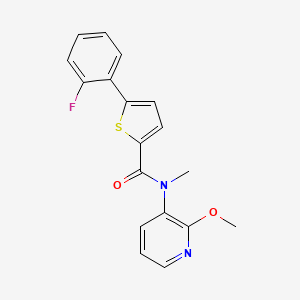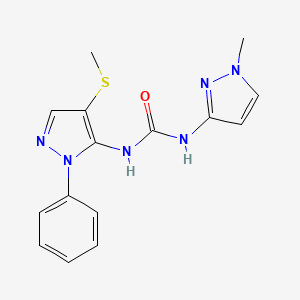![molecular formula C14H12N2O3S B7663722 4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid](/img/structure/B7663722.png)
4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid, also known as CTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTB belongs to the class of thiazole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The exact mechanism of action of 4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid has several advantages for lab experiments, including its reproducible synthesis method, high yield and purity, and well-characterized biological activities. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound may exhibit off-target effects, which could complicate the interpretation of experimental results. Another limitation is that this compound may have poor solubility in aqueous solutions, which could limit its use in certain experimental systems.
未来方向
There are several future directions for research on 4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity, as well as its solubility in aqueous solutions. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its potential for clinical development.
合成方法
The synthesis of 4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid involves the reaction of 2-cyclopropyl-1,3-thiazole-4-carbonyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain this compound in high yield and purity. This synthesis method has been reported in several scientific publications and has been found to be reproducible and reliable.
科学研究应用
4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
4-[(2-cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-12(11-7-20-13(16-11)8-1-2-8)15-10-5-3-9(4-6-10)14(18)19/h3-8H,1-2H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODPLUODNCRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7663648.png)
![4-[1-(2,4-Dimethylphenyl)imidazol-2-yl]sulfonylbutanenitrile](/img/structure/B7663656.png)
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
![4-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7663668.png)

![4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline](/img/structure/B7663687.png)
![(2R)-1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663692.png)
![3-(5-Fluoropyridin-2-yl)-1-methyl-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7663698.png)
![3-cyclopropyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663706.png)
![4-hydroxy-N-[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]benzamide](/img/structure/B7663707.png)



![1-Methyl-3-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]pyrrolidin-2-one](/img/structure/B7663749.png)
